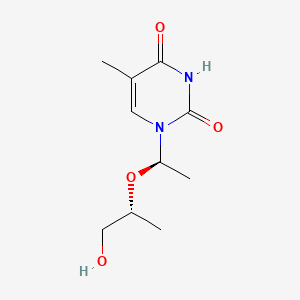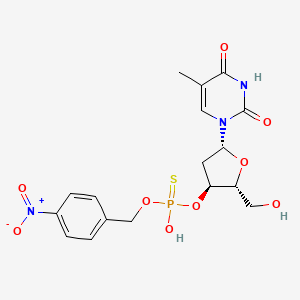
3'-Dideoxy-2',3'-secothymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Dideoxy-2’,3’-secothymidine is a synthetic nucleoside analog that has garnered significant interest in the field of medicinal chemistry. This compound is structurally related to thymidine, a naturally occurring nucleoside, but lacks the 3’-hydroxyl group, which is replaced by a hydrogen atom. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Dideoxy-2’,3’-secothymidine typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate as a radical precursor. The ribonucleoside is first converted into a 2’,3’-bisxanthate derivative, which is then subjected to radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical initiators . This method is environmentally friendly and cost-effective, replacing hazardous reagents like Bu3SnH and AIBN.
Industrial Production Methods
Industrial production of 3’-Dideoxy-2’,3’-secothymidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of enzymes, such as adenosine deaminase, can also be employed to transform intermediate compounds into the desired product with excellent yield .
化学反応の分析
Types of Reactions
3’-Dideoxy-2’,3’-secothymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
科学的研究の応用
3’-Dideoxy-2’,3’-secothymidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential antiviral properties and is being investigated for its efficacy against various viral infections, including HIV.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.
作用機序
The mechanism of action of 3’-Dideoxy-2’,3’-secothymidine involves its incorporation into nucleic acids, where it acts as a chain terminator. By lacking the 3’-hydroxyl group, the compound prevents the addition of subsequent nucleotides, thereby inhibiting DNA and RNA synthesis. This mechanism is particularly effective against viral reverse transcriptases, making it a potent antiviral agent .
類似化合物との比較
Similar Compounds
Zidovudine (AZT): Another nucleoside analog used as an antiviral agent.
Didanosine (ddI): Similar in structure and function, used in the treatment of HIV.
Stavudine (d4T): Another thymidine analog with antiviral properties.
Uniqueness
3’-Dideoxy-2’,3’-secothymidine is unique due to its specific structural modifications, which confer distinct properties compared to other nucleoside analogs. Its ability to act as a chain terminator without the 3’-hydroxyl group makes it particularly effective in inhibiting viral replication .
特性
CAS番号 |
130515-70-7 |
|---|---|
分子式 |
C10H16N2O4 |
分子量 |
228.24 g/mol |
IUPAC名 |
1-[(1R)-1-[(2R)-1-hydroxypropan-2-yl]oxyethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O4/c1-6-4-12(10(15)11-9(6)14)8(3)16-7(2)5-13/h4,7-8,13H,5H2,1-3H3,(H,11,14,15)/t7-,8-/m1/s1 |
InChIキー |
AWTAFQQSTHFDMU-HTQZYQBOSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@@H](C)O[C@H](C)CO |
正規SMILES |
CC1=CN(C(=O)NC1=O)C(C)OC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















